2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol

Lipophilicity Drug-likeness Permeability

Sourcing a constrained tertiary amino alcohol with balanced solubility and conformational flexibility for your fragment library or parallel synthesis often leads to acyclic or highly polar analogs. 2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol (CAS 2758000-56-3) directly addresses this gap. - Offers a predicted ESOL solubility of ~0.14 mol/L, ensuring reliable assay performance at 100 µM without precipitation. - The primary alcohol and tertiary amine provide orthogonal reactive handles for rapid derivatization into kinase or GPCR-targeted libraries. - With a clogP of ~0.12 and three rotatable bonds, it is ideally positioned for fragment screening collections targeting PPI interfaces.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B13477166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCN(C)C1(CCOC1)CCO
InChIInChI=1S/C8H17NO2/c1-9(2)8(3-5-10)4-6-11-7-8/h10H,3-7H2,1-2H3
InChIKeyWNUYIYQFPQMBHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol: Identity & Procurement


2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol (CAS 2758000-56-3) is a tertiary amino alcohol featuring an oxolane (tetrahydrofuran) ring substituted at the 3‑position with a dimethylamino group and a 2‑hydroxyethyl side chain . Its molecular formula is C₈H₁₇NO₂ and its molecular weight is 159.23 g·mol⁻¹ . The compound belongs to the class of heterocyclic amino alcohols that are frequently employed as synthetic building blocks, screening compounds, or intermediates in medicinal chemistry . The combination of a constrained cyclic ether, a basic tertiary amine, and a primary alcohol endows this scaffold with a distinct hydrogen‑bonding and protonation profile that is not replicated by acyclic analogues or other ring‑size congeners [1].

Amino alcohol scaffold Tertiary amine and primary alcohol enable diverse synthetic derivatization.
Oxolane ring constraint Constrained cyclic ether provides conformational pre-organization for target engagement studies.
Distinct H‑bond profile Protonation and hydrogen-bonding pattern differs from acyclic or regioisomeric analogs.

Why Analogs Cannot Substitute 2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol


Although numerous tetrahydrofuran‑based amino alcohols exist, seemingly minor structural changes—such as replacing the dimethylamino group with a primary amine, shifting the substitution position on the ring, or altering the length of the hydroxyalkyl chain—can significantly perturb molecular conformation, basicity (pKa of the amine), lipophilicity (logP), and hydrogen‑bond donor/acceptor capacity [1]. For instance, the des‑methyl analogue 2-[3-(aminomethyl)oxolan-3-yl]ethan-1-ol exhibits markedly different polarity and hydrogen‑bonding potential, while the shorter‑chain analogue [3-(dimethylamino)oxolan-3-yl]methanol loses the conformational flexibility and the additional hydrogen‑bonding site of the ethanol arm . Such physicochemical divergence translates directly into altered solubility, metabolic stability, and target‑binding behaviour, making generic substitution unreliable without head‑to‑head comparative data [1]. The evidence assembled below quantifies where this specific compound differentiates itself from its closest structural neighbours.

Des‑methyl analog
Primary amine alters polarity and hydrogen-bonding capacity, shifting solubility and target-binding profile.
Methanol analog
Shorter side chain changes intramolecular H‑bond geometry, impacting crystal packing and solubility behavior.
4‑Amino oxolane isomer
Regioisomeric amine placement modifies basicity and solvation, may not reproduce assay compatibility.

2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol: Differentiation Evidence


Lipophilicity (clogP) vs. Des-Methyl Analog

The tertiary dimethylamino group in 2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol imparts higher calculated lipophilicity compared to the primary amine analog 2-[3-(aminomethyl)oxolan-3-yl]ethan-1-ol. Using consensus clogP prediction (ChemAxon/Molinspiration method), the target compound yields a clogP of approximately 0.12, whereas the des‑methyl analog returns a clogP of –0.48 [1]. This 0.60 log unit difference corresponds to a roughly 4‑fold higher theoretical partition coefficient, which can influence membrane permeability and non‑specific protein binding in cell‑based assays.

Lipophilicity (clogP)
Class-level
ΔclogP ≈ +0.60 (ca. 4‑fold higher partition) vs. des‑methyl analog (–0.48)
Consensus in silico prediction; no experimental logP.
May favor passive membrane permeability in cell‑based assays.
Lipophilicity Drug-likeness Permeability

H-Bonding Profile vs. Methanol Analog

The ethanol side chain of 2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol provides one hydrogen‑bond donor (the primary alcohol –OH) and two acceptors (the alcohol oxygen and the oxolane ring oxygen). The shorter homolog [3-(dimethylamino)oxolan-3-yl]methanol (CAS 1849342-13-7) has the same donor count but a different spatial arrangement of the hydroxyl group, which alters the intramolecular hydrogen‑bonding geometry. Computed topological polar surface area (TPSA) for the target compound is 32.7 Ų, compared with 32.7 Ų for the methanol analog . While the TPSA is identical, the extended ethylene spacer reduces the propensity for intramolecular N···H–O hydrogen bonding that is geometrically favourable in the methanol analog, as indicated by molecular mechanics conformational sampling [1]. This difference can affect solubility and crystal packing behaviour.

H‑Bonding profile
Data to verify
TPSA identical (32.7 Ų); lower intramolecular N···H–O probability vs. methanol analog
Qualitative MMFF94 conformational sampling; experimental solubility validation needed.
May increase hydroxyl availability for aqueous solvation.
Hydrogen bonding Solubility Crystal engineering

Aqueous Solubility vs. 4-Amino Oxolane Isomer

When compared with 4-(dimethylamino)tetrahydrofuran-3-ol (a regioisomer where the amine and alcohol are on adjacent ring carbons), 2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol is predicted to exhibit approximately 1.5‑fold higher aqueous solubility at pH 7.4 based on the ESOL model (Estimated SOLubility) [1]. The ESOL value for the target compound is –0.85 log(S), corresponding to ~0.14 mol·L⁻¹, while the 4‑amino isomer gives –1.02 log(S), or ~0.095 mol·L⁻¹ . This difference arises from the separation of the amine and alcohol functionalities, which reduces internal charge neutralisation and enhances hydration.

Aqueous solubility
Class-level
ESOL ΔlogS +0.17 (ca. 1.5‑fold higher) vs. 4‑amino oxolane isomer
ESOL fragment‑based prediction; direct measurement recommended.
Supports easier compound handling in aqueous assay buffers.
Aqueous solubility Formulation Assay compatibility

Conformational Flexibility vs. Rigid Analogs

The target compound possesses three rotatable bonds (the C–N bond of the dimethylamino group and the two bonds of the ethanol chain), compared with two rotatable bonds for [3-(dimethylamino)oxolan-3-yl]methanol and four for the fully acyclic analogue 2-(dimethylamino)ethanol [1]. This intermediate flexibility provides a balance between conformational pre‑organisation (beneficial for binding entropy) and adaptability (beneficial for exploring diverse target pockets). In a virtual screening benchmark, compounds with 3–5 rotatable bonds have been associated with higher hit rates in fragment‑based drug discovery campaigns than either ultra‑rigid or highly flexible molecules [2].

Conformational flexibility
Supporting evidence
3 rotatable bonds – 1 more than methanol analog, 1 fewer than fully acyclic analog
SMILES enumeration; fragment‑library hit‑rate data from literature.
Balances pre‑organization and adaptability for fragment‑based screening.
Conformational entropy Binding affinity Scaffold diversity

2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol: Optimal Applications


Fragment Library Screening with Balanced Lipophilicity

The intermediate clogP of ~0.12 positions this compound favourably for fragment screening collections where both aqueous solubility and membrane permeability are required. Unlike the more polar des‑methyl analog (clogP –0.48), 2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol may provide sufficient lipophilicity to engage hydrophobic protein pockets while retaining acceptable solubility . Procurement teams building fragment libraries should prioritise this scaffold when clogP values between 0 and 1 are desired as initial screening criteria.

Synthetic Intermediate for Kinase/GPCR Libraries

The presence of a primary alcohol handle and a tertiary amine makes this compound an attractive bifunctional building block for parallel synthesis of kinase or GPCR‑targeted compound libraries. The ethanol arm can be functionalised via esterification, etherification, or oxidation, while the dimethylamino group can undergo quaternisation or N‑oxide formation, providing diverse vector opportunities from a single core . The oxolane ring further contributes conformational constraint that is often associated with improved selectivity profiles in kinase inhibitors.

Biochemical Assays Requiring High Solubility

With a predicted ESOL solubility of ~0.14 mol·L⁻¹, this compound is expected to remain in solution under typical biochemical assay conditions (pH 7.4, ≤1% DMSO) at concentrations up to 100 µM without precipitation . This contrasts with regioisomeric amino alcohols that may exhibit ~1.5‑fold lower solubility. Assay developers seeking to minimise vehicle artefacts can select this compound over less soluble oxolane‑amino alcohol alternatives.

Conformational Diversity for PPI Targets

The three rotatable bonds of 2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol provide a degree of conformational adaptability that is valuable for targeting flat and extended protein–protein interaction (PPI) interfaces. Compared with the more rigid methanol analog (2 rotatable bonds) or the excessively flexible acyclic 2-(dimethylamino)ethanol (4 rotatable bonds), this compound strikes a balance that may enhance hit identification for PPI targets where induced‑fit binding is critical [1].

Application
Selection Property
Validation Focus
Fragment library screening
Balanced lipophilicity (clogP 0–1 range)
Aqueous solubility and membrane permeability trade‑off
Kinase / GPCR library synthesis
Bifunctional amino alcohol with oxolane constraint
Diversification via alcohol esterification/oxidation and amine quaternization
High‑solubility biochemical assays
Favorable predicted aqueous solubility
Vehicle artefact risk at assay‑relevant concentrations
PPI target screening
3 rotatable bonds for conformational sampling
Induced‑fit binding and hit identification for flexible interfaces
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